molecular formula C8H8F2O B1591212 2-Ethoxy-1,3-difluorobenzene CAS No. 946078-87-1

2-Ethoxy-1,3-difluorobenzene

Cat. No.: B1591212
CAS No.: 946078-87-1
M. Wt: 158.14 g/mol
InChI Key: FWGGXGUIXTZGJT-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C8H8F2O. It is also known as 2,6-difluorophenyl ethyl ether. This compound is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring. It is a liquid at room temperature and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-1,3-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2,6-difluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the reaction. Additionally, the Halex process, which involves the treatment of dichlorobenzene with a metal fluoride, can also be employed for the synthesis of fluorinated benzene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-difluorobenzene primarily undergoes electrophilic aromatic substitution reactions. These reactions include halogenation, nitration, and sulfonation. The compound can also participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms .

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfur trioxide or oleum.

Major Products

The major products formed from these reactions include halogenated, nitrated, and sulfonated derivatives of this compound. These derivatives can be further utilized in various chemical syntheses .

Scientific Research Applications

2-Ethoxy-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-difluorobenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by the delocalization of electrons in the aromatic ring. The presence of fluorine atoms enhances the reactivity of the compound by withdrawing electron density from the ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1,4-difluorobenzene
  • 2-Methoxy-1,3-difluorobenzene
  • 2-Ethoxy-1,3-dichlorobenzene

Uniqueness

2-Ethoxy-1,3-difluorobenzene is unique due to the specific positioning of the ethoxy group and fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of two fluorine atoms enhances its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

2-ethoxy-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGGXGUIXTZGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591821
Record name 2-Ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946078-87-1
Record name 2-Ethoxy-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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